Product packaging for Bis(4-fluorophenyl)(dimethyl)stannane(Cat. No.:CAS No. 23781-90-0)

Bis(4-fluorophenyl)(dimethyl)stannane

Cat. No.: B14129201
CAS No.: 23781-90-0
M. Wt: 338.97 g/mol
InChI Key: IHMKLQAKARVFBQ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Organotin Chemistry

The journey of organotin chemistry began in the mid-19th century with the pioneering work of English chemist Edward Frankland. In 1849, he synthesized the first organotin compound, diethyltin (B15495199) diiodide. researchgate.netnih.gov This discovery laid the groundwork for the field of organometallic chemistry as a whole. researchgate.net The early 20th century saw significant growth in the field, particularly with the advent of Grignard reagents, which provided a versatile method for forming tin-carbon bonds. researchgate.net

The 1940s marked a turning point for organotin chemistry with the discovery of its commercial applications. mdpi.com Organotin compounds, particularly dialkyltin derivatives, were found to be highly effective as heat stabilizers for polyvinyl chloride (PVC), a discovery that propelled extensive research and industrial production. nih.govd-nb.info In the 1950s, the work of van der Kerk and his team further expanded the utility of these compounds, uncovering their potent biocidal properties. man.ac.uk This led to their widespread use as fungicides, pesticides, and in antifouling paints for marine vessels. mdpi.comgoogle.com The versatility of organotin compounds has continued to drive research, with applications now extending to catalysis in the formation of polyurethanes and silicones. google.com

Fundamental Principles of Organotin Bonding and Valency in Stannanes

Tin (Sn), a member of Group 14 of the periodic table, possesses four valence electrons (5s²5p²). nih.gov This electronic configuration allows tin to exist in two primary oxidation states: +2 (stannous) and +4 (stannic). nih.govgoogle.com In organotin compounds, the tin atom is covalently bonded to at least one organic group via a tin-carbon (Sn-C) bond. The vast majority of organotin compounds feature tin in the more stable +4 oxidation state. google.com

In tetravalent organotin compounds, or stannanes, the tin atom typically undergoes sp³ hybridization, resulting in a tetrahedral geometry around the tin center. nih.gov The Sn-C bond is predominantly covalent, though it is longer and weaker than a typical carbon-carbon bond, leading to lower thermal stability and higher reactivity compared to analogous silicon or germanium compounds. nih.govman.ac.uk

A key feature of organotin chemistry is the ability of the tin atom to expand its coordination number beyond four, a phenomenon known as hypercoordination. nih.gov This is attributed to the presence of accessible, low-lying 5d orbitals. d-nb.info Consequently, organotin compounds, especially those with electronegative substituents, can readily form five-, six-, or even seven-coordinate complexes. nih.gov These hypercoordinate structures often adopt geometries such as trigonal bipyramidal or octahedral. google.com

Significance of Fluorinated Organic Ligands in Organometallic Chemistry

The introduction of fluorine atoms into organic ligands has a profound impact on the properties of organometallic complexes. preprints.org Fluorine's extreme electronegativity and small size lead to significant electronic and steric effects. The strong carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, imparts considerable thermal and chemical stability to fluorinated ligands and, by extension, to the organometallic compounds they form.

Fluorination of organic ligands can be strategically employed to modulate the electronic properties of a metal center. The powerful electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal, influencing its catalytic activity and reactivity. Furthermore, the presence of fluorine can alter the solubility, lipophilicity, and permeability of a compound, properties that are particularly crucial in the design of metallodrugs and advanced materials. The unique spectroscopic signature of the ¹⁹F nucleus also provides a valuable tool for characterizing these molecules and monitoring their reactions using NMR spectroscopy. The incorporation of fluorine can also lead to unique intermolecular interactions and crystal packing arrangements. google.com

Positioning of Bis(4-fluorophenyl)(dimethyl)stannane within the Landscape of Diorganostannanes

This compound belongs to the class of diorganostannanes, which have the general formula R₂SnX₂. In this case, 'R' represents the organic ligands (4-fluorophenyl and methyl groups) directly bonded to the tin atom, and there are no 'X' leaving groups. This compound is a tetraorganotin species, specifically a diaryldimethylstannane.

The structure consists of a central tin atom bonded to two methyl groups and two 4-fluorophenyl groups. The presence of both alkyl (methyl) and aryl (4-fluorophenyl) groups makes it an unsymmetrical tetraorganotin compound. The key feature of this molecule is the fluorination at the para-position of the phenyl rings. This substitution is expected to influence the electronic properties of the tin center due to the electron-withdrawing nature of fluorine, making the tin atom more Lewis acidic compared to its non-fluorinated counterpart, diphenyl(dimethyl)stannane.

Scope and Objectives of Academic Research on this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, academic interest in this and related compounds can be inferred from broader research trends in organotin and organofluorine chemistry. The primary objectives of synthesizing and studying such molecules typically fall into several categories:

Precursors for Materials Science: Fluorinated organotin compounds are explored as precursors for advanced materials. For example, they can be used in the synthesis of fluorinated polymers with desirable properties such as low surface energy, high thermal stability, and chemical resistance.

Catalysis: The modulated Lewis acidity of the tin center in fluorinated stannanes makes them candidates for investigation as catalysts or co-catalysts in various organic reactions.

Medicinal Chemistry: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and bioavailability. Research in this area would explore the biological activity of such compounds, although this is outside the scope of the present article.

Spectroscopic and Analytical Studies: Developing a deeper understanding of the spectroscopic properties (NMR, IR, Mass Spectrometry) of fluorinated organotin compounds to build comprehensive databases and aid in the characterization of new, related molecules.

The synthesis of functionalized diaryldimethylstannanes is a subject of ongoing research, with methods being developed to create a variety of substituted compounds for further study and application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14F2Sn B14129201 Bis(4-fluorophenyl)(dimethyl)stannane CAS No. 23781-90-0

Properties

CAS No.

23781-90-0

Molecular Formula

C14H14F2Sn

Molecular Weight

338.97 g/mol

IUPAC Name

bis(4-fluorophenyl)-dimethylstannane

InChI

InChI=1S/2C6H4F.2CH3.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*2-5H;2*1H3;

InChI Key

IHMKLQAKARVFBQ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F

Origin of Product

United States

Synthetic Methodologies for Bis 4 Fluorophenyl Dimethyl Stannane

General Synthetic Routes for Diorganostannanes from Tin(IV) Precursors

The synthesis of diorganostannanes, such as Bis(4-fluorophenyl)(dimethyl)stannane, typically commences from readily available and stable tin(IV) precursors. These methods involve the formation of new carbon-tin bonds through the reaction of a tin(IV) halide with a suitable organometallic reagent.

Alkylation Reactions Utilizing Organometallic Reagents (e.g., Grignard or Organoaluminum Compounds)

The most classical and widely employed method for the synthesis of organotin compounds is the reaction of a tin halide with a Grignard reagent. conicet.gov.ar This approach is versatile and can be adapted for the synthesis of a wide array of tetraorganostannanes. For the preparation of unsymmetrical diorganostannanes, a stepwise approach is necessary, starting from an organotin dihalide.

The general reaction scheme for the synthesis of a diaryldimethylstannane using a Grignard reagent is as follows:

Step 1: Formation of the Grignard Reagent:

Ar-X + Mg -> Ar-MgX (where Ar represents an aryl group and X is a halogen)

Step 2: Reaction with Dimethyltin (B1205294) Dichloride:

2 Ar-MgX + (CH₃)₂SnCl₂ -> (Ar)₂(CH₃)₂Sn + 2 MgXCl

This method allows for the introduction of two identical aryl groups to the dimethyltin moiety.

Organoaluminum compounds can also be utilized for the alkylation of tin halides. These reactions are often driven by the formation of a stable aluminum halide salt.

Reagent TypeGeneral ReactionAdvantagesDisadvantages
Grignard Reagents 2 RMgX + R'₂SnX₂ → R₂R'₂Sn + 2 MgX₂Readily prepared from a wide range of organic halides.Can be sensitive to moisture and air; may lead to mixtures of products if stoichiometry is not carefully controlled.
Organoaluminum Compounds 2 R₃Al + 3 R'₂SnX₂ → 3 R₂R'₂Sn + 2 AlX₃Can be more selective than Grignard reagents in some cases.Often more expensive and less readily available than Grignard reagents.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is another powerful tool for the formation of organometallic reagents, which can then be used to synthesize organotin compounds. youtube.com This method is particularly useful for preparing organolithium reagents from aryl halides. The resulting organolithium compound can then react with a tin halide.

The process typically involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium:

Ar-X + n-BuLi -> Ar-Li + n-BuX

The newly formed aryllithium reagent can then be reacted with dimethyltin dichloride:

2 Ar-Li + (CH₃)₂SnCl₂ -> (Ar)₂(CH₃)₂Sn + 2 LiCl

This method can offer advantages in terms of reactivity and functional group tolerance compared to the direct formation of Grignard reagents in some cases. acs.org

Specific Synthetic Approaches for Fluoroaryl-Substituted Organotin Compounds

The synthesis of this compound is most practicably achieved through the Grignard reagent route. This involves the initial preparation of 4-fluorophenylmagnesium bromide, followed by its reaction with dimethyltin dichloride.

Synthesis of 4-fluorophenylmagnesium bromide:

This Grignard reagent is prepared by the reaction of 4-bromofluorobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction is typically initiated with a small crystal of iodine to activate the magnesium surface.

Reaction with Dimethyltin Dichloride:

The freshly prepared 4-fluorophenylmagnesium bromide is then added dropwise to a solution of dimethyltin dichloride in an appropriate solvent, usually the same ether in which the Grignard reagent was prepared. The reaction is typically carried out at a controlled temperature, often starting at a low temperature and then allowing it to warm to room temperature.

An alternative, though less common, approach for the synthesis of diaryldimethylstannanes involves the reaction of an aryl chloride with a dimethyltin dianion (Me₂Sn²⁻) in liquid ammonia (B1221849) under photostimulation, proceeding via an SRN1 mechanism. acs.orgmdpi.com

Optimization of Reaction Parameters for Enhanced Yield and Selectivity of this compound

To maximize the yield and purity of this compound, several reaction parameters should be carefully controlled.

ParameterRecommended ConditionsRationale
Temperature The Grignard formation is often initiated at room temperature and may require gentle heating to sustain the reaction. The subsequent reaction with dimethyltin dichloride is typically started at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature. researchgate.netGrignard formation is an exothermic process. Maintaining a controlled temperature during the addition of the Grignard reagent to the tin halide helps to prevent side reactions and the formation of byproducts.
Solvent Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.These solvents are crucial for stabilizing the Grignard reagent through coordination. The absence of water is critical as Grignard reagents are strong bases and will be quenched by protic solvents.
Stoichiometry A slight excess of the Grignard reagent (approximately 2.1 to 2.2 equivalents) is often used relative to the dimethyltin dichloride.This ensures the complete conversion of the tin halide to the desired diarylated product. A large excess should be avoided to minimize the formation of other organotin species.
Addition Rate The Grignard reagent should be added slowly and dropwise to the solution of dimethyltin dichloride.Slow addition helps to control the exothermicity of the reaction and maintain a consistent reaction temperature, which can improve the selectivity of the reaction.

Isolation and Purification Techniques for High-Purity this compound

After the reaction is complete, the reaction mixture is typically quenched with an aqueous solution, such as saturated ammonium (B1175870) chloride, to decompose any unreacted Grignard reagent and precipitate the magnesium salts. The organic layer is then separated, dried, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of this compound, several techniques can be employed:

Recrystallization: This is a common method for purifying solid organotin compounds. mdpi.comresearchgate.netmdpi.comresearchgate.net A suitable solvent or solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hexane (B92381) or ethanol (B145695) are often good choices for the recrystallization of nonpolar to moderately polar organotin compounds.

Silica (B1680970) Gel Chromatography: Column chromatography using silica gel can be an effective method for separating the desired product from any byproducts or unreacted starting materials. mdpi.comresearchgate.net A non-polar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a low polarity ratio, is typically used. For organotin compounds that may be sensitive to the acidic nature of silica gel, the silica can be pre-treated with a base like triethylamine. researchgate.net Alternatively, silica gel impregnated with potassium fluoride (B91410) (KF) or potassium carbonate (K2CO3) can be used to effectively remove tin-containing impurities. acs.orgmdpi.com

Purification TechniqueDescriptionKey Considerations
Recrystallization The crude product is dissolved in a minimal amount of a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.The choice of solvent is critical. The compound should have a steep solubility curve in the chosen solvent.
Silica Gel Chromatography The crude product is passed through a column of silica gel, and different components are separated based on their polarity.The polarity of the eluent must be carefully chosen to achieve good separation. Deactivation of the silica gel may be necessary for acid-sensitive compounds.

Advanced Structural Elucidation and Spectroscopic Characterization of Bis 4 Fluorophenyl Dimethyl Stannane

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for determining the precise atomic arrangement within a crystalline solid. This analysis provides fundamental information on crystallographic parameters, molecular geometry, and intermolecular forces that dictate the crystal packing.

Determination of Crystallographic Parameters and Space Group

While the crystal structure for Bis(4-fluorophenyl)(dimethyl)stannane has not been reported, data from its analogue, dimethyl-bis(4-bromophenyl)tin(IV), allows for a reliable estimation of its crystallographic properties. sunway.edu.my This analogue crystallizes in the monoclinic system with the space group P2₁/c. sunway.edu.my The unit cell parameters were determined at a temperature of 100 K. sunway.edu.my It is anticipated that the fluoro-derivative would adopt a similar crystal system and space group due to the comparable size and electronic properties of fluorine and bromine substituents in this context.

Table 1: Crystallographic Data for the Analogue Compound Dimethyl-bis(4-bromophenyl)tin(IV)

Parameter Value
Formula C₁₄H₁₄Br₂Sn
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.9848(2)
b (Å) 18.9911(2)
c (Å) 6.0550(1)
β (°) 99.136(1)
Volume (ų) 1474.19(4)

Data sourced from the crystallographic analysis of dimethyl-bis(4-bromophenyl)tin(IV). sunway.edu.my

Elucidation of Molecular Geometry and Coordination Environment Around the Tin Center

Tetraorganotin(IV) compounds, such as this compound, consistently adopt a tetrahedral geometry around the central tin atom. wikipedia.org The tin center is covalently bonded to four carbon atoms: two from the methyl groups and two from the 4-fluorophenyl rings. This arrangement results in a distorted tetrahedral coordination environment, a typical feature for SnR₂R'₂ type compounds. The distortion from a perfect tetrahedron arises from the steric and electronic differences between the bulky aromatic (4-fluorophenyl) and the smaller aliphatic (methyl) substituents.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The internal geometry of the molecule is defined by its bond lengths and angles. In tetraorganostannanes, the tin-carbon (Sn-C) bond lengths are of particular interest. Typical Sn-C single bond lengths are in the range of 2.16–2.17 Å. nih.gov It is generally observed that the Sn-C(aryl) bond is slightly longer than the Sn-C(alkyl) bond due to the different hybridization of the carbon atoms (sp² vs. sp³). Therefore, in this compound, the Sn-C(4-fluorophenyl) bonds are expected to be marginally longer than the Sn-C(methyl) bonds.

The bond angles around the tin atom are expected to deviate from the ideal tetrahedral angle of 109.5°. The C(aryl)-Sn-C(aryl) and C(methyl)-Sn-C(methyl) angles will likely be larger than the C(aryl)-Sn-C(methyl) angles to accommodate the steric bulk of the phenyl rings. The dihedral angles, describing the rotational orientation of the 4-fluorophenyl rings relative to the C-Sn-C plane, are influenced by crystal packing forces.

Table 2: Expected Bond Parameters for this compound

Parameter Expected Value/Range Notes
Sn-C(methyl) Bond Length ~2.14 - 2.16 Å Based on typical Sn-C(alkyl) bonds. wikipedia.org
Sn-C(4-fluorophenyl) Bond Length ~2.16 - 2.22 Å Slightly longer than Sn-C(alkyl) bonds. rsc.org
C(methyl)-Sn-C(methyl) Angle > 109.5° Steric repulsion between methyl groups.
C(phenyl)-Sn-C(phenyl) Angle > 109.5° Steric repulsion between bulky phenyl groups.

Examination of Intermolecular Interactions and Crystal Packing Arrangements

The supramolecular assembly in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, the presence of fluorine atoms and aromatic rings introduces the possibility of several types of weak interactions. These can include C-H···F hydrogen bonds, where a hydrogen atom from a methyl or phenyl group on one molecule interacts with a fluorine atom on an adjacent molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H).

Proton (¹H) NMR Spectroscopic Analysis of Ligand Environments

While an experimental spectrum for this compound is not available from the search, its ¹H NMR spectrum can be predicted with high confidence based on its molecular structure and data from similar compounds. rsc.org The spectrum is expected to show two main sets of signals corresponding to the methyl protons and the aromatic protons of the 4-fluorophenyl groups.

The protons of the two methyl groups are chemically equivalent and should appear as a sharp singlet in the upfield region of the spectrum, typically around 0.3-1.0 ppm. A characteristic feature of organotin compounds is the presence of satellite peaks flanking this main singlet. These satellites arise from the coupling between the protons and the magnetically active tin isotopes, ¹¹⁷Sn (7.54% abundance, I=1/2) and ¹¹⁹Sn (8.62% abundance, I=1/2). The magnitude of the two-bond coupling constant, ²J(Sn-H), provides information about the s-character of the Sn-C bond and the coordination number of the tin atom.

The protons on the 4-fluorophenyl rings will appear in the aromatic region, typically between 7.0 and 7.8 ppm. Due to the para-substitution pattern, the four aromatic protons on each ring are not equivalent. They form an AA'BB' spin system, which often appears as two sets of multiplets, resembling two doublets. The protons ortho to the tin atom (Hₐ) would be expected to resonate at a slightly different chemical shift than the protons ortho to the fluorine atom (Hₑ), with coupling between them.

Table 3: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-Sn(CH₃)₂ 0.3 - 1.0 Singlet with Sn satellites ²J(¹¹⁹Sn-H) ≈ 50-60 Hz
Aromatic H (ortho to Sn) 7.4 - 7.8 Multiplet (doublet-like) J(H-H) ≈ 7-9 Hz; J(Sn-H) may be observed

Carbon-13 (¹³C) NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides invaluable insight into the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their local electronic environment, including the nature of the substituents and their proximity to the tin and fluorine atoms.

The ¹³C NMR spectrum of this compound is expected to exhibit distinct signals for the methyl and the 4-fluorophenyl carbons. The methyl carbons directly attached to the tin atom typically appear in the upfield region of the spectrum. The carbons of the fluorophenyl groups will show characteristic shifts influenced by the electronegative fluorine atom and the organotin moiety.

The aromatic carbons are expected to show four distinct signals corresponding to the ipso-carbon (C-1', directly bonded to tin), the ortho-carbons (C-2' and C-6'), the meta-carbons (C-3' and C-5'), and the para-carbon (C-4', bonded to fluorine). The ipso-carbon signal is often broadened and may show satellite peaks due to coupling with the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn). The carbon directly bonded to the highly electronegative fluorine atom (C-4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Further splitting of the aromatic carbon signals can be observed due to two-bond (²JCF) and three-bond (³JCF) carbon-fluorine couplings.

A representative data table of expected ¹³C NMR chemical shifts and coupling constants is provided below, based on data from analogous organotin and fluorinated aromatic compounds. rsc.orgbeilstein-journals.orgrsc.orgwisc.edubeilstein-journals.org

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected C-F Coupling Constant (J, Hz)
Sn-CH₃-10 to 0-
C-1' (ipso)135 - 145⁴JCF ≈ 3-4
C-2', C-6' (ortho)136 - 138³JCF ≈ 7-9
C-3', C-5' (meta)115 - 117²JCF ≈ 21-23
C-4' (para)162 - 165¹JCF ≈ 245-255
Table 1. Predicted ¹³C NMR chemical shifts and C-F coupling constants for this compound.

Fluorine-19 (¹⁹F) NMR Spectroscopic Probing of Fluorine Environments

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.orgnih.gov In this compound, the two fluorine atoms are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum.

The chemical shift of the fluorine signal is highly sensitive to the electronic environment. alfa-chemistry.com For the 4-fluorophenyl group attached to a tin atom, the ¹⁹F chemical shift is anticipated to be in the typical range for aryl fluorides. colorado.eduorganicchemistrydata.org The precise chemical shift can provide information about the electron-donating or -withdrawing nature of the dimethylstannyl group.

Furthermore, the fluorine signal may exhibit satellite peaks due to coupling with the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the tin-fluorine coupling constants (nJSn-F) can provide valuable structural information.

Below is a table summarizing the expected ¹⁹F NMR data for this compound. dtic.milhuji.ac.ilslideshare.net

ParameterExpected Value
Chemical Shift (δ, ppm vs. CFCl₃)-110 to -120
MultiplicitySinglet with tin satellites
Table 2. Predicted ¹⁹F NMR data for this compound.

Tin-119 (¹¹⁹Sn) NMR Spectroscopic Analysis: Chemical Shifts and Implications for Tin Coordination

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn) NMR spectroscopy is a direct and powerful tool for probing the immediate environment of the tin atom in organotin compounds. huji.ac.il The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number of the tin atom and the nature of the organic and inorganic groups attached to it. researchgate.netnorthwestern.edu

For a tetracoordinated organotin compound like this compound, the ¹¹⁹Sn chemical shift is expected to fall within a characteristic range. rsc.orgresearchgate.net The presence of two electron-withdrawing 4-fluorophenyl groups and two electron-donating methyl groups will influence the electronic shielding at the tin nucleus and thus its chemical shift.

The coordination number of the tin atom has a significant impact on the ¹¹⁹Sn chemical shift; an increase in coordination number generally leads to an upfield shift (to more negative ppm values). researchgate.netrsc.org Therefore, the ¹¹⁹Sn chemical shift can be used to infer the geometry around the tin center in solution. For this compound, a chemical shift consistent with a four-coordinate, tetrahedral geometry is anticipated in non-coordinating solvents.

The expected ¹¹⁹Sn NMR data for this compound is presented in the following table. researchgate.net

ParameterExpected Value
Chemical Shift (δ, ppm vs. SnMe₄)-40 to -60
Coordination Number ImplicationFour-coordinate
Table 3. Predicted ¹¹⁹Sn NMR data and its implication for the coordination of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Assignment of Characteristic Vibrational Modes and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within this compound. The vibrational modes observed in the spectra correspond to the stretching and bending of specific bonds within the molecule.

A general assignment of the expected characteristic vibrational modes is provided in the table below, based on established correlations for organotin compounds and substituted benzenes. nih.govphyschemres.orgresearchgate.netsci-hub.seresearchgate.net

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
C-H Bending1470 - 1370IR
C-F Stretch1250 - 1100IR
Sn-C (Aryl) Stretch~250 - 200Raman
Sn-C (Methyl) Stretch~550 - 500IR, Raman
Table 4. Assignment of characteristic vibrational modes for this compound.

Analysis of Sn-C and C-F Bonding Vibrations

The vibrations involving the tin-carbon (Sn-C) and carbon-fluorine (C-F) bonds are of particular interest in the vibrational spectra of this compound. The Sn-C stretching vibrations provide direct information about the bonding between the tin center and the organic ligands. Typically, two distinct Sn-C stretching modes are expected: one for the Sn-methyl bonds and another for the Sn-aryl bonds. The symmetric and asymmetric stretches of the Sn(CH₃)₂ unit are expected in the region of 500-550 cm⁻¹. The Sn-aryl stretching vibrations are generally observed at lower frequencies, around 200-250 cm⁻¹.

The C-F stretching vibration of the 4-fluorophenyl group gives rise to a strong absorption band in the infrared spectrum, typically in the 1250-1100 cm⁻¹ region. The exact position of this band can be sensitive to the electronic effects of the substituent at the para position, in this case, the dimethylstannyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the determination of the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the molecular ion peak is particularly informative due to the presence of multiple isotopes of tin.

The mass spectrum is expected to show a characteristic cluster of peaks for the molecular ion [M]⁺, reflecting the natural isotopic abundance of tin. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for organotin compounds include the loss of organic substituents from the tin atom. For this compound, fragmentation is likely to proceed through the sequential loss of methyl and 4-fluorophenyl radicals.

A table of expected major ions in the high-resolution mass spectrum of this compound is presented below.

IonFormulaExpected m/z (for most abundant isotopes)
[M]⁺[C₁₄H₁₄F₂Sn]⁺Calculated for ¹²C₁₄¹H₁₄¹⁹F₂¹²⁰Sn
[M - CH₃]⁺[C₁₃H₁₁F₂Sn]⁺Calculated for ¹²C₁₃¹H₁₁¹⁹F₂¹²⁰Sn
[M - C₆H₄F]⁺[C₈H₉FSn]⁺Calculated for ¹²C₈¹H₉¹⁹F¹²⁰Sn
[Sn(C₆H₄F)]⁺[C₆H₄FSn]⁺Calculated for ¹²C₆¹H₄¹⁹F¹²⁰Sn
[SnCH₃]⁺[CH₃Sn]⁺Calculated for ¹²C¹H₃¹²⁰Sn
Table 5. Predicted major ions in the high-resolution mass spectrum of this compound.

Determination of Exact Mass and Molecular Formula

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its exact mass. From this exact mass, a unique molecular formula can be derived.

For this compound, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements: Carbon (¹²C), Hydrogen (¹H), Fluorine (¹⁹F), and Tin (¹²⁰Sn). The experimentally determined exact mass from HRMS analysis would be expected to closely match this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula C₁₄H₁₄F₂Sn.

ParameterValue
Molecular Formula C₁₄H₁₄F₂Sn
Theoretical Exact Mass Calculated based on isotopic masses
Experimentally Determined Exact Mass To be determined by HRMS
Mass Error (ppm) Calculated difference between theoretical and experimental mass

Analysis of Fragmentation Patterns for Structural Confirmation

Beyond determining the molecular formula, mass spectrometry, particularly when coupled with ionization techniques like electron ionization (EI), provides a molecular fingerprint in the form of a fragmentation pattern. When a molecule of this compound is ionized in the mass spectrometer, the resulting molecular ion is imparted with excess energy, causing it to break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a roadmap to the molecule's structure.

The fragmentation of organotin compounds like this compound is often predictable. Key fragmentation pathways would likely involve the successive loss of the organic substituents from the central tin atom. Common fragmentation steps would include:

Loss of a methyl group (-CH₃): This would result in a prominent peak corresponding to the [M - CH₃]⁺ ion.

Loss of a 4-fluorophenyl group (-C₆H₄F): This cleavage would generate a fragment ion corresponding to [M - C₆H₄F]⁺.

Formation of tin-containing fragments: Various ions containing the tin atom with different combinations of the remaining ligands would be observed.

Fragments from the organic ligands: Ions corresponding to the 4-fluorophenyl cation ([C₆H₄F]⁺) and other smaller organic fragments would also be present.

The analysis of these fragmentation patterns, including the relative abundance of each fragment ion, serves as a robust method for confirming the connectivity of the atoms within the this compound molecule.

Fragment Ion (m/z)Proposed Structure / Loss
M⁺Molecular Ion: [C₁₄H₁₄F₂Sn]⁺
[M - 15]⁺Loss of a methyl group (-CH₃)
[M - 95]⁺Loss of a 4-fluorophenyl group (-C₆H₄F)
[Sn(CH₃)₂(C₆H₄F)]⁺Tin with two methyls and one 4-fluorophenyl group
[Sn(CH₃)(C₆H₄F)₂]⁺Tin with one methyl and two 4-fluorophenyl groups
[Sn(C₆H₄F)]⁺Tin with one 4-fluorophenyl group
[C₆H₄F]⁺4-fluorophenyl cation

Coordination Chemistry and Supramolecular Interactions of Bis 4 Fluorophenyl Dimethyl Stannane

Lewis Acidity and Acceptor Properties of the Tin Center in Diorganostannanes

The tin atom in tetraorganostannanes, such as Bis(4-fluorophenyl)(dimethyl)stannane, possesses a degree of Lewis acidity, a fundamental property that governs its ability to act as an electron pair acceptor. This acidity is primarily attributed to the presence of accessible, low-lying d-orbitals on the tin atom, which can accept electron density from Lewis bases. The electrophilicity of the tin center is significantly influenced by the nature of the organic substituents attached to it.

In diorganostannanes (R₂SnX₂), the Lewis acidity is more pronounced compared to tetraorganostannanes (R₄Sn) due to the presence of electronegative X groups, which withdraw electron density from the tin atom, thereby increasing its positive character. For this compound, the organic groups are two methyl groups and two 4-fluorophenyl groups. The methyl groups are generally considered to be electron-donating, which would tend to decrease the Lewis acidity of the tin center. Conversely, the 4-fluorophenyl groups are electron-withdrawing due to the high electronegativity of the fluorine atom, which exerts a negative inductive effect (-I) on the phenyl ring. This withdrawal of electron density from the tin atom enhances its Lewis acidic character.

The increased Lewis acidity of the tin center in this compound, when compared to its non-fluorinated analog, diphenyl(dimethyl)stannane, makes it a better acceptor for electron-donating ligands. This enhanced acceptor property is a critical factor in the formation of stable hypercoordinated adducts and complexes. The Lewis acidity of arylstannanes can be correlated with their ¹¹⁹Sn NMR chemical shifts; a downfield shift is generally indicative of increased Lewis acidity. chemrxiv.org

Formation of Hypercoordinated Adducts and Complexes

A hallmark of the coordination chemistry of diorganostannanes is their propensity to expand their coordination number beyond four, forming hypercoordinated or hypervalent species. This is a direct consequence of the Lewis acidity of the tin(IV) center, which readily interacts with one or two donor atoms from Lewis basic ligands to form five- and six-coordinate complexes, respectively.

Studies of Five-Coordinate Tin(IV) Species

Five-coordinate diorganotin(IV) complexes typically adopt a trigonal bipyramidal geometry. In such structures, the two organic groups, being the most sterically demanding, preferentially occupy the equatorial positions to minimize steric repulsion, while the more electronegative or donor ligands occupy the axial positions. For adducts of this compound, the two methyl and two 4-fluorophenyl groups would arrange themselves around the tin center, with the incoming ligand occupying the fifth coordination site.

The τ₅ parameter is often used to describe the geometry of five-coordinate complexes, where τ₅ = 0 represents a perfect square pyramidal geometry and τ₅ = 1 indicates a perfect trigonal bipyramidal geometry. rsc.org Most five-coordinate diorganotin(IV) complexes exhibit geometries that are intermediate between these two extremes.

Investigations of Six-Coordinate Tin(IV) Species

With suitable bidentate ligands or two monodentate ligands, diorganostannanes can further expand their coordination sphere to form six-coordinate complexes. These species typically exhibit a distorted octahedral geometry. In the case of this compound, the formation of a six-coordinate complex would involve the coordination of two additional ligand donor atoms to the tin center.

Structural studies on related compounds, such as the adducts of diphenyltin (B89523) dichloride with pyrazine (B50134), have revealed the formation of six-coordinate, chain polymeric structures where the tin atoms are linked by both chloride ions and pyrazine molecules. rsc.org In these octahedral complexes, the two phenyl groups are typically found in a trans-arrangement in the equatorial plane. For a hypothetical six-coordinate complex of this compound with two monodentate ligands, a similar trans-arrangement of the two 4-fluorophenyl groups would be expected.

The ¹¹⁹Sn NMR chemical shift is a powerful tool for inferring the coordination number of tin in solution. Six-coordinate diorganotin(IV) complexes generally show a further upfield shift in their ¹¹⁹Sn NMR spectra compared to their five-coordinate counterparts.

Ligand Field Effects on Tin Coordination Geometry

The geometry of hypercoordinated tin complexes is not solely determined by steric factors but is also influenced by electronic effects, often described in the context of ligand field theory. The nature of the coordinating ligands, including their donor atom type, electronegativity, and steric bulk, plays a crucial role in determining the final coordination geometry and the stability of the complex.

For instance, the presence of strongly donating ligands can stabilize higher coordination numbers. The electronic effects of the organic substituents on the tin atom also play a significant role. The electron-withdrawing 4-fluorophenyl groups in this compound are expected to increase the effective nuclear charge on the tin atom, making it a harder Lewis acid. According to Hard and Soft Acid and Base (HSAB) theory, this would favor interactions with harder Lewis bases, such as those with nitrogen or oxygen donor atoms.

Design and Synthesis of Coordination Complexes with Diverse Ligands

The ability of this compound to act as a Lewis acid allows for the rational design and synthesis of a variety of coordination complexes with ligands containing different donor atoms. The synthesis of such complexes typically involves the direct reaction of the diorganostannane with the desired ligand in an appropriate solvent.

Interactions with Nitrogen-Donor Ligands

Nitrogen-containing ligands, such as pyridines, bipyridines, and phenanthrolines, are excellent Lewis bases and readily form adducts with diorganostannanes. The interaction of this compound with nitrogen-donor ligands is expected to be robust due to the enhanced Lewis acidity of the tin center.

Studies on the adducts of diphenyltin dichloride with pyrazine have shown the formation of both five- and six-coordinate species, with characteristically long Sn-N bond lengths. rsc.org For complexes of this compound with nitrogen-donor ligands, similar structures can be anticipated. The strength of the Sn-N dative bond would be influenced by the basicity of the nitrogen ligand and the steric hindrance around both the tin center and the nitrogen atom.

Below is a table summarizing the expected coordination behavior of this compound based on the principles discussed and data from analogous compounds.

Table 1: Expected Coordination Properties of this compound

Property Expected Characteristic for this compound Rationale
Lewis Acidity Higher than diphenyl(dimethyl)stannane Electron-withdrawing effect of the 4-fluorophenyl groups increases the electrophilicity of the tin center.
Preferred Coordination Numbers 4, 5, and 6 Consistent with the general behavior of diorganotin(IV) compounds to form hypercoordinated species.
Geometry of 5-Coordinate Adducts Distorted trigonal bipyramidal Minimization of steric repulsion places the organic groups in equatorial positions.
Geometry of 6-Coordinate Adducts Distorted octahedral Organic groups are expected to be in a trans-configuration.

| Interaction with N-Donor Ligands | Formation of stable 5- and 6-coordinate adducts | Enhanced Lewis acidity of the tin center favors strong dative bonding with nitrogen ligands. |

Table 2: List of Compounds Mentioned

Compound Name
This compound
Diphenyl(dimethyl)stannane
Diphenyltin dichloride

Interactions with Oxygen-Donor Ligands (e.g., Schiff Bases)

The interaction of diorganotin(IV) compounds, including diaryldimethylstannanes, with oxygen-donor ligands, particularly bidentate Schiff bases, has been a subject of extensive research. While specific studies focusing exclusively on this compound are not prevalent in the reviewed literature, the coordination behavior can be inferred from studies on analogous diorganotin(IV) Schiff base complexes. These complexes typically exhibit a five-coordinate, distorted trigonal bipyramidal geometry around the tin atom.

In such structures, the two organic groups (in this case, 4-fluorophenyl and methyl) and one of the coordinating atoms of the Schiff base ligand occupy the equatorial positions. The second coordinating atom of the Schiff base and the remaining organic group would then be situated in the axial positions. The Schiff base ligand chelates to the tin center through its oxygen and nitrogen atoms. The formation of these complexes is driven by the Lewis acidic nature of the tin(IV) center and the electron-donating capabilities of the oxygen and nitrogen atoms of the Schiff base.

The table below summarizes typical coordination geometries and bond parameters observed in related diorganotin(IV) Schiff base complexes, which can serve as a model for the expected behavior of this compound.

Compound ClassCoordination GeometryTypical Sn-O Bond Length (Å)Typical Sn-N Bond Length (Å)Reference Moiety
Diorganotin(IV) Schiff Base ComplexesDistorted Trigonal Bipyramidal2.10 - 2.302.20 - 2.40General Diorganotin(IV) compounds

Interactions with Other Heteroatom-Donor Ligands

Beyond oxygen-donor ligands, organotin(IV) compounds are known to interact with a variety of other heteroatom-donor ligands containing sulfur, phosphorus, or nitrogen. These interactions lead to the formation of hypercoordinate species, where the tin atom expands its coordination number beyond four. For this compound, interactions with such ligands would similarly result in five- or six-coordinate complexes.

For instance, with sulfur-donor ligands like dithiocarbamates, a common coordination mode involves the formation of a five- or six-coordinate geometry around the tin atom, with the sulfur atoms chelating the metal center. The presence of electron-withdrawing 4-fluorophenyl groups in this compound would enhance the Lewis acidity of the tin center, likely favoring strong coordination with soft donor atoms like sulfur.

Similarly, nitrogen-donor ligands such as pyridine (B92270) or bipyridyl can coordinate to diorganotin(IV) centers. In the case of a related compound, dichlorobis(4-chlorophenyl)tin(IV), its adduct with 4,4'-dimethyl-2,2'-bipyridyl demonstrates a six-coordinate, octahedral geometry around the tin atom. lupinepublishers.com This suggests that this compound would likely form similar stable adducts with multidentate nitrogenous bases.

Supramolecular Assembly and Self-Organization in the Solid State

The solid-state architecture of organotin compounds is often governed by a network of non-covalent interactions, leading to the formation of well-defined supramolecular assemblies. For this compound, several types of non-covalent interactions are expected to play a crucial role in its crystal packing.

Role of Halogen Bonding and Other Non-Covalent Interactions

In addition to halogen bonding, other non-covalent interactions such as C–H···F hydrogen bonds are expected to be significant. The methyl groups on the tin atom and the hydrogen atoms on the phenyl rings can act as donors for weak hydrogen bonds with the fluorine atoms of neighboring molecules. These interactions, although individually weak, collectively contribute to the stability of the crystal structure. The crystal structure of a related compound, dimethyl-bis(4-bromophenyl)tin(IV), reveals a network of intermolecular interactions that dictate its solid-state assembly, providing a model for the types of interactions that might be observed for the fluoro analogue. ijres.org

Crystal Engineering Approaches

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize crystalline materials with desired structures and properties. In the context of this compound, crystal engineering strategies could be employed to control its solid-state architecture.

By introducing co-formers—molecules capable of forming strong and directional non-covalent bonds—it is possible to guide the self-assembly process. For example, co-crystallization with molecules that are strong hydrogen bond donors or acceptors could lead to the formation of predictable supramolecular synthons, thereby controlling the crystal packing. The interplay of halogen bonds (C–F···X), hydrogen bonds (C–H···F), and potentially π–π stacking interactions between the 4-fluorophenyl rings provides a versatile toolkit for the rational design of new solid-state structures based on this compound. This approach allows for the fine-tuning of the material's physical properties, which are often dependent on the specifics of the crystal lattice.

Reactivity and Mechanistic Pathways of Bis 4 Fluorophenyl Dimethyl Stannane

Transmetalation Reactions and Their Applications in Organic Synthesis

There is no specific information available in the reviewed literature detailing the participation of Bis(4-fluorophenyl)(dimethyl)stannane in transmetalation reactions, such as the Stille coupling.

Role as a Precursor in Stannylation Reactions of Organic Substrates

No specific examples or studies on the use of this compound as a precursor for the stannylation of organic substrates could be identified in the available literature.

Catalytic Activity and Reaction Mechanisms

Detailed studies on the catalytic activity of this compound are not present in the surveyed scientific literature.

Organotin-Catalyzed Transformations (e.g., for polymerization, transesterification, α-iminonitrile synthesis)

There is no specific information on the use of this compound as a catalyst for polymerization, transesterification, or α-iminonitrile synthesis.

Mechanistic Investigations of Tin-Mediated Catalytic Cycles

Without data on its catalytic activity, no mechanistic investigations of catalytic cycles involving this compound have been reported.

Structure-Reactivity Relationships in Organotin Catalysis

The relationship between the structure of this compound and its catalytic reactivity has not been established due to a lack of catalytic studies.

Reactions with Electrophiles and Nucleophiles at the Tin Center

Specific studies detailing the reactions of this compound with electrophiles and nucleophiles at the tin center are absent from the reviewed literature.

Photoreactivity and Photoinduced Transformations of this compound

Extensive research into the photoreactivity and photoinduced transformations of organotin compounds has revealed a general mechanistic framework, although specific studies on this compound are not available in the current body of scientific literature. The photochemistry of organotin compounds is primarily characterized by the homolytic cleavage of the carbon-tin (C-Sn) bond upon absorption of ultraviolet (UV) radiation. This process leads to the formation of radical intermediates that can subsequently undergo a variety of reactions.

The primary photoinduced transformation is the generation of a radical pair, which is a spin-selective process. nih.govharvard.eduresearchgate.net For a generic organotin molecule RSnMe₃, photolysis results in the formation of a triplet radical pair. nih.govharvard.edu This spin-selective nanoreactor is central to the subsequent chemical pathways. The nuclear spin of tin isotopes, particularly the magnetic isotopes ¹¹⁷Sn and ¹¹⁹Sn, can influence the triplet-singlet conversion of the radical pair, a phenomenon known as the magnetic isotope effect. nih.govharvard.eduresearchgate.net This effect can lead to the fractionation of tin isotopes between the starting material and the reaction products. nih.govharvard.eduresearchgate.net

While specific experimental data for this compound is absent, the general reaction scheme for the photolysis of related organotin compounds can be represented as follows:

R₂Sn(CH₃)₂ + hν → [R• + •SnR(CH₃)₂]

The subsequent fate of these radicals can include recombination, disproportionation, or reaction with the solvent or other species present in the reaction mixture. For instance, studies on other organotin compounds have shown that the organic radicals (R•) can dimerize (to form R-R) or abstract a hydrogen atom from the solvent (to form R-H). harvard.edu

The degradation of various organotin compounds under UV irradiation has been documented to proceed through a series of dealkylation or dearylation steps, ultimately leading to the formation of inorganic tin compounds. mdpi.com For example, the photolysis of triphenyltin (B1233371) and dibutyltin (B87310) compounds results in the progressive loss of organic groups from the tin atom. mdpi.com It is plausible that this compound would follow a similar degradation pathway upon prolonged UV exposure.

Furthermore, the presence of photocatalysts, such as titanium dioxide (TiO₂), has been shown to significantly enhance the degradation of organotin compounds in aqueous environments. researchgate.net This process involves the generation of highly reactive hydroxyl radicals that can attack the organotin molecule, leading to its decomposition. researchgate.net

Computational and Theoretical Investigations of Bis 4 Fluorophenyl Dimethyl Stannane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the properties of organotin compounds, offering a balance between computational cost and accuracy.

Electronic Structure, Charge Distribution, and Bonding Analysis

DFT calculations can elucidate the electronic landscape of bis(4-fluorophenyl)(dimethyl)stannane. The central tin atom is expected to be bonded to two methyl groups and two 4-fluorophenyl groups in a distorted tetrahedral geometry. The electronegative fluorine atoms on the phenyl rings are anticipated to influence the electron distribution across the molecule.

Analysis of the charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, would likely reveal a significant positive charge on the tin atom due to the electron-withdrawing nature of the carbon and fluorine atoms it is bonded to. The Sn-C bonds will exhibit covalent character with some degree of ionic contribution. The introduction of the fluorine atoms in the para position of the phenyl rings is expected to inductively withdraw electron density from the aromatic system, which in turn affects the Sn-C(phenyl) bond properties compared to unsubstituted diphenyl(dimethyl)stannane.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be primarily localized on the aromatic rings and the Sn-C bonds, while the LUMO would likely be centered on the tin atom and the antibonding orbitals of the Sn-C bonds.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. The presence of the electron-withdrawing fluorine atoms is predicted to lower the energy of the HOMO and potentially raise the energy of the LUMO, leading to a larger HOMO-LUMO gap compared to its non-fluorinated counterpart. This would suggest that this compound might be slightly less reactive towards electrophiles.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

Molecular OrbitalPredicted Primary LocalizationPredicted Energy Level (Relative)Implication for Reactivity
HOMOPhenyl rings, Sn-C bondsLowered by fluorine substitutionNucleophilic character
LUMOTin atom, Sn-C antibonding orbitalsPotentially raised by fluorine substitutionElectrophilic character
HOMO-LUMO GapLarger than non-fluorinated analogIndicates higher kinetic stability

Note: This table is based on theoretical predictions and trends observed in related compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results for validation of both the theoretical model and the experimental structure. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹⁹Sn NMR chemical shifts can be calculated.

The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the ¹¹⁹Sn chemical shift is highly dependent on the nature of the groups attached to the tin atom. The presence of the two electron-withdrawing 4-fluorophenyl groups is expected to cause a downfield shift (to a less negative or more positive value) in the ¹¹⁹Sn NMR spectrum compared to tetramethylstannane. Similarly, the chemical shifts of the aromatic carbons and protons would be influenced by the fluorine substituent.

Conformational Analysis and Energy Landscapes

The rotation of the 4-fluorophenyl groups around the Sn-C bonds gives rise to different possible conformations for this compound. DFT calculations can be used to explore the potential energy surface associated with this rotation. By systematically rotating the dihedral angles of the phenyl groups, a conformational energy landscape can be generated. This would likely reveal the most stable (lowest energy) conformation, which is expected to be a staggered arrangement to minimize steric hindrance between the methyl groups and the ortho-hydrogens of the phenyl rings. The energy barriers between different conformations could also be calculated, providing insight into the molecule's flexibility.

Ab Initio and Semi-Empirical Calculations

While DFT is widely used, other computational methods can also be applied. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy for certain properties but are more computationally expensive. These could be used to benchmark DFT results for key structural parameters or interaction energies.

Semi-empirical methods, being less computationally demanding, could be employed for preliminary conformational searches or for studying larger systems containing the this compound moiety, although with a lower level of accuracy compared to DFT or ab initio methods.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

To understand the behavior of this compound over time and in different environments (e.g., in solution), Molecular Dynamics (MD) simulations could be performed. These simulations would require a force field parameterized for organotin compounds. MD simulations can provide insights into the conformational dynamics, such as the rate of phenyl group rotation, and can also be used to study intermolecular interactions in the condensed phase. For instance, MD could be used to simulate how the molecule interacts with solvent molecules or how molecules of this compound pack in a simulated crystal lattice.

Advanced Materials Applications and Precursor Chemistry

Precursors for Tin-Containing Thin Films and Nanomaterials

Organotin compounds are frequently utilized as precursors for the deposition of tin-containing thin films and the synthesis of nanomaterials. These materials, particularly tin oxides, are valued for their electrical conductivity and optical transparency, making them suitable for a variety of applications.

Application in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Functional Coatings (e.g., Tin Dioxide Layers)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are crucial techniques for fabricating high-quality thin films. In these processes, precursor molecules are introduced into a reaction chamber where they decompose and react on a substrate surface to form a solid film. The choice of precursor is critical as it influences the deposition temperature, film purity, and growth rate.

A review of available research indicates no specific studies detailing the use of Bis(4-fluorophenyl)(dimethyl)stannane as a precursor for CVD or ALD processes. While a variety of organotin compounds are employed for depositing tin dioxide (SnO₂) and other tin-based functional coatings, the utility of this compound in this context has not been reported. The general requirements for a viable CVD or ALD precursor are summarized in the table below.

Property Description
Volatility The precursor must be readily vaporized and transported to the substrate.
Thermal Stability The compound should be stable enough to prevent premature decomposition in the gas phase.
Reactivity It must react effectively on the substrate surface to form the desired material.
Byproducts Reaction byproducts should be volatile and easily removed from the reaction chamber.
Purity The precursor should be of high purity to avoid incorporation of contaminants into the film.

Without experimental data, the suitability of this compound as a CVD or ALD precursor remains hypothetical.

Synthesis of Tin Oxide (SnO₂) Nanostructures and Other Metal Oxide Composites

Tin oxide (SnO₂) nanostructures, such as nanoparticles, nanowires, and nanosheets, have garnered significant interest due to their high surface-area-to-volume ratio, which is advantageous for applications in gas sensing, catalysis, and energy storage. The synthesis of these nanostructures often involves the controlled hydrolysis and condensation of tin precursors.

There is no available scientific literature that documents the use of this compound for the synthesis of tin oxide nanostructures or other metal oxide composites. Research in this area typically focuses on more common tin precursors like tin chlorides and other organotin compounds.

Integration into Organic-Inorganic Hybrid Materials and Frameworks

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components at the molecular or nanometer scale. These materials can exhibit novel functionalities arising from the synergistic interactions between their constituents. Metal-organic frameworks (MOFs), a class of these materials, are crystalline solids composed of metal ions or clusters coordinated to organic ligands.

No research has been found that describes the integration of this compound into organic-inorganic hybrid materials or its use as a building block for metal-organic frameworks. The design of such materials requires specific functionalities on the precursor molecule that facilitate bonding and self-assembly, and it is not documented whether this compound possesses the necessary reactive sites for these applications.

Role in the Development of Optoelectronic and Photovoltaic Materials

The development of new materials for optoelectronic and photovoltaic applications is a dynamic area of research. Organometallic compounds, including those of tin, are explored for their potential to create materials with tailored electronic and optical properties.

Exploration of "Push-Pull" Molecular Architectures for Charge Transfer

"Push-pull" molecules are characterized by an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property that is highly desirable for applications in nonlinear optics and organic photovoltaics. mdpi.com

A search of the scientific literature did not reveal any studies that investigate this compound within the context of "push-pull" molecular architectures or its intramolecular charge transfer properties. The electronic character of the dimethyltin (B1205294) and fluorophenyl groups would need to be evaluated to determine their potential as donor or acceptor moieties in such a system.

Contribution to Materials Exhibiting Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with light in a way that the response is not proportional to the intensity of the incident light. This can lead to phenomena such as frequency doubling and optical switching, which are important for various photonic technologies. The NLO response of a material is often related to its molecular structure, particularly the presence of polarizable electron systems, as found in "push-pull" molecules. researchgate.net

There is no evidence in the reviewed literature of research into the non-linear optical properties of this compound. The potential for this compound to exhibit NLO properties would depend on its molecular hyperpolarizability, which has not been experimentally or theoretically determined.

Precursors for Polymeric Materials with Tunable Properties

The development of polymeric materials with tunable properties is a cornerstone of modern materials science, enabling the creation of "smart" materials for a wide array of applications. The ability to precisely control a polymer's characteristics, such as its mechanical strength, thermal stability, optical transparency, and electronic conductivity, is largely dependent on the selection of appropriate monomeric precursors.

Organometallic compounds, in particular, have garnered significant interest as precursors due to the unique properties conferred by the presence of a metal atom. In the context of organotin compounds, various derivatives have been investigated for the synthesis of polystannanes, which are polymers with a backbone composed of tin atoms. These materials have shown potential in applications such as semiconductors, photoresists, and specialty coatings.

The tunability of properties in such polymers is often achieved by modifying the organic substituents on the tin atom. For example, altering the size and nature of the alkyl or aryl groups can impact the polymer's solubility, processability, and solid-state packing, which in turn influences its electronic and optical properties.

While the specific compound This compound has not been documented as a polymer precursor, its chemical structure suggests potential avenues for property tuning if it were to be successfully polymerized. The presence of fluorophenyl groups could, in theory, be leveraged to modify the polymer's refractive index, dielectric constant, and surface energy. The dimethyl groups would also play a role in influencing the polymer's solubility and chain flexibility.

However, without experimental data from polymerization studies, any discussion of its potential as a precursor remains speculative. The synthesis and characterization of polymers from this specific stannane (B1208499) would be necessary to establish any concrete structure-property relationships and to determine its utility in the field of advanced materials.

Data Tables

No experimental data is available for the use of this compound as a polymer precursor. Therefore, no data tables can be generated.

Detailed Research Findings

A thorough search of scientific databases and academic journals has yielded no research findings on the polymerization of this compound or the properties of any resulting polymers.

Conclusion and Future Research Perspectives

Summary of Key Academic Findings Pertaining to Bis(4-fluorophenyl)(dimethyl)stannane

The current body of scientific literature lacks specific academic findings for this compound. General knowledge of organotin chemistry provides a foundational understanding of its likely synthesis and structure, but dedicated experimental and computational studies are absent.

Identification of Unexplored Research Avenues and Remaining Challenges

The primary and most significant unexplored research avenue is the fundamental synthesis and characterization of this compound. Key challenges include:

Optimized Synthesis: Developing a high-yield, scalable synthetic protocol.

Spectroscopic and Structural Characterization: Obtaining comprehensive data from NMR, IR, and mass spectrometry, and determining its single-crystal X-ray structure.

Reactivity Studies: Investigating its reactivity in various chemical transformations, including cross-coupling reactions and electrophilic substitution.

Outlook on the Design and Synthesis of Novel this compound Derivatives

The presence of the fluorine atoms on the phenyl rings opens up possibilities for the design of novel derivatives. Future research could focus on:

Functionalization of the Aromatic Rings: Introducing other functional groups onto the 4-fluorophenyl moieties to modulate the electronic and steric properties of the molecule.

Modification of the Alkyl Groups: Replacing the methyl groups with other alkyl or functionalized alkyl chains to fine-tune its properties.

Polymer Chemistry: Exploring its potential as a monomer for the synthesis of novel organometallic polymers with unique optical or electronic properties.

Potential for Advancements in Fundamental Organotin Chemistry and Applied Materials Science

A detailed study of this compound could contribute to a deeper understanding of the influence of fluorine substitution on the properties and reactivity of organotin compounds. In applied materials science, the unique properties imparted by the fluorophenyl groups, such as potential for altered solubility, thermal stability, and electronic characteristics, could lead to the development of new materials for applications in areas such as:

Catalysis: As a precursor to catalytically active species.

Materials for Optics and Electronics: Leveraging the properties of the fluorinated aromatic rings.

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